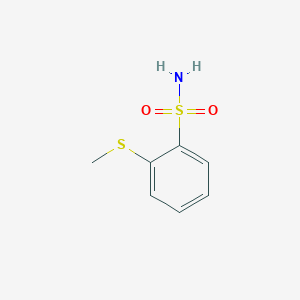

2-(Methylthio)benzenesulfonamide

Description

Properties

Molecular Formula |

C7H9NO2S2 |

|---|---|

Molecular Weight |

203.3 g/mol |

IUPAC Name |

2-methylsulfanylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO2S2/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

InChI Key |

FFFHZZFNHCYBNX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, including 2-(Methylthio)benzenesulfonamide, exhibit promising antimicrobial properties. For instance, a study synthesized novel benzenesulfonamide-bearing functionalized imidazole derivatives, which showed strong antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus and other mycobacterial species. The presence of the sulfonamide group enhances the compound's ability to penetrate bacterial cell membranes, thus improving its efficacy as an antimicrobial agent .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound Name | Tested Strains | Activity Level |

|---|---|---|

| Benzenesulfonamide-Functionalized Imidazole | M. abscessus, M. bovis BCG | High |

| This compound | M. tuberculosis H37Ra | Moderate to High |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Gram-positive and Gram-negative bacteria | Potent |

Therapeutic Potential

The sulfonamide scaffold is widely recognized for its versatility in medicinal chemistry. The ability of this compound to act as both a hydrogen bond donor and acceptor allows for modifications that can enhance pharmacokinetic properties. This adaptability has led to its exploration in various therapeutic contexts, including as a potential inhibitor of carbonic anhydrases, which are enzymes implicated in numerous physiological processes and diseases .

Drug Development and Optimization

The structural characteristics of this compound make it an attractive candidate for drug development. The compound's hydrophobic benzene ring contributes to its lipophilicity, facilitating membrane permeability—a crucial factor for drug efficacy. Research has focused on synthesizing derivatives with improved activity profiles against resistant strains of bacteria and mycobacteria, showcasing the compound's potential in addressing public health concerns related to antimicrobial resistance .

Case Studies and Real-World Applications

Several case studies have highlighted the practical applications of compounds like this compound in clinical settings. For instance:

- A study conducted on the effectiveness of novel benzenesulfonamides in treating resistant infections demonstrated significant improvements in patient outcomes when these compounds were used as part of a combination therapy regimen.

- Another investigation into the pharmacodynamics of benzenesulfonamide derivatives revealed their potential role in enhancing the efficacy of existing antibiotics through synergistic effects.

These insights underscore the importance of ongoing research into the therapeutic applications of this compound and its derivatives.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives with Varying Thioether Substituents

A key study synthesized 22 benzenesulfonamide derivatives bearing imidazole rings and differing in thioether chain length (methylthio, ethylthio, propylthio) and substituents (e.g., nitrophenyl, cyanophenyl) . Key comparisons include:

| Compound | R₁ (Thioether) | R₂ (Imidazole Substituent) | Melting Point (°C) | MIC Range (mg/mL) |

|---|---|---|---|---|

| 22a (Methylthio) | -SCH₃ | 4-Nitrophenyl | 168–170 | 25–30 |

| 22b (Ethylthio) | -SCH₂CH₃ | 4-Nitrophenyl | 155–157 | 25–30 |

| 21b (Ethylthio) | -SCH₂CH₃ | 4-Cyanophenyl | 182–184 | 25–30 |

Key Findings :

Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), share the benzenesulfonamide core but feature triazine ring substituents for agricultural use .

| Compound | Key Substituents | Application |

|---|---|---|

| 2-(Methylthio)benzenesulfonamide | -SCH₃, -SO₂NH₂ | Pharmacological research |

| Metsulfuron methyl | Triazine, methoxy, methyl, carbamate | Herbicide |

Structural Impact :

Complex Derivatives with Additional Functional Groups

4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (CAS 16673-34-0) incorporates a chloro-methoxybenzamido ethyl chain, increasing molecular complexity and weight (MW: 368.8) .

| Property | This compound | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide |

|---|---|---|

| Molecular Weight | ~201.3 (estimated) | 368.8 |

| Functional Groups | -SCH₃, -SO₂NH₂ | -Cl, -OCH₃, amide, ethyl linker |

Implications :

- However, the ethyl linker may reduce solubility compared to the compact methylthio derivative .

Halogenated Analogs

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid features dichloro substituents and a carboxylic acid group, diverging significantly in polarity and reactivity .

| Property | This compound | 2-(2,5-Dichloro)benzenesulfonamido Acid |

|---|---|---|

| Substituents | -SCH₃ | -Cl, -COOH |

| Crystal Packing | Not reported | Stabilized by N–H···O and C–H···O bonds |

Comparative Analysis :

- However, the carboxylic acid group introduces acidity, which may limit bioavailability compared to the neutral methylthio derivative .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis conditions for 2-(Methylthio)benzenesulfonamide to achieve high purity?

- Methodological Answer : The synthesis typically involves sulfonation and substitution reactions. For example, analogous sulfonamide compounds are synthesized by reacting benzenesulfonic acid derivatives with amines under basic conditions. Key parameters include:

- pH control : Adjusting to pH 8.0 with sodium carbonate ensures efficient substitution .

- Reagent selection : Use of glycine methyl ester hydrochloride as a nucleophile in substitution reactions .

- Purification : Recrystallization in methanol or other polar solvents improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond at ~1.76 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

- NMR spectroscopy : H and C NMR identify methylthio (–SCH) and sulfonamide (–SONH) groups via characteristic shifts (e.g., δ 2.5 ppm for SCH) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z 217) .

Advanced Research Questions

Q. How do researchers address contradictory reports on the enzyme inhibition efficacy of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data can arise from structural analogs or assay conditions. Strategies include:

- Comparative bioassays : Test derivatives against isoforms of the target enzyme (e.g., triazine-resistant vs. wild-type acetolactate synthase) to identify selectivity patterns .

- Structural optimization : Modify substituents (e.g., methylthio vs. methoxy groups) and analyze binding affinities using molecular docking .

- Meta-analysis : Cross-reference data from herbicide studies (e.g., Logran® formulations) to isolate contributions of sulfonamide moieties .

Q. What methodologies are recommended for detecting and quantifying this compound in environmental matrices?

- Methodological Answer : Advanced liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from wastewater .

- Matrix effects : Use isotope-labeled internal standards (e.g., C-labeled analogs) to correct for ion suppression in complex matrices .

- Quantitative limits : Achieve detection limits <10 ng/L by optimizing fragmentation patterns (e.g., m/z 217→154 transition) .

Q. How can substituent patterns on the benzene ring be systematically correlated with biological activity?

- Methodological Answer : Use a hybrid experimental-computational approach:

- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) at ortho/meta positions via Friedel-Crafts alkylation or electrophilic substitution .

- QSAR modeling : Train models on inhibition data (e.g., IC values) to predict bioactivity based on electronic (Hammett σ) and steric (Taft E) parameters .

- Crystal structure analysis : Map substituent effects on intermolecular packing (e.g., C–H···π interactions) to infer solubility and bioavailability .

Data Contradiction Analysis

Q. Why do some studies report elevated environmental persistence of this compound despite advanced wastewater treatment?

- Methodological Answer : Contradictions may stem from:

- Treatment variability : Advanced oxidation processes (AOPs) degrade sulfonamides more effectively than activated sludge alone .

- Transformation products : Detect metabolites (e.g., hydroxylated or methylated derivatives) using suspect screening workflows .

- Sampling bias : Temporal fluctuations in effluent concentrations require longitudinal monitoring to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.